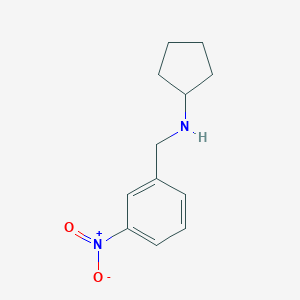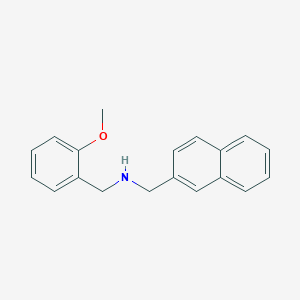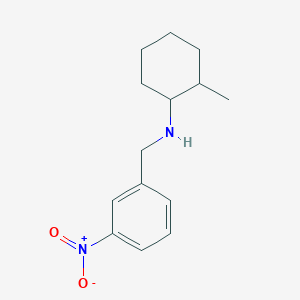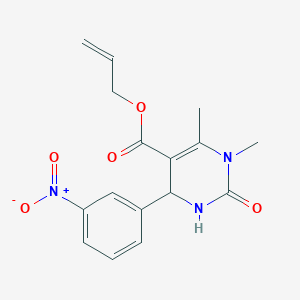![molecular formula C22H19N3O7S B187501 Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate CAS No. 5633-73-8](/img/structure/B187501.png)
Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate, commonly known as MNSPB, is a chemical compound that has gained significant attention from researchers for its potential applications in various fields. MNSPB is a sulfonamide-based compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of MNSPB is not fully understood. However, studies have shown that MNSPB inhibits the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as acid-base balance, respiration, and ion transport. MNSPB has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in tissue remodeling and repair.
Efectos Bioquímicos Y Fisiológicos
MNSPB has been shown to have various biochemical and physiological effects. Studies have shown that MNSPB inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MNSPB has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, MNSPB has been shown to inhibit the activity of carbonic anhydrase, which could have implications for the treatment of diseases such as glaucoma and epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNSPB has several advantages for lab experiments, including its high solubility in organic solvents, which makes it easy to handle and purify. MNSPB is also stable under various conditions, which makes it suitable for long-term storage. However, MNSPB has some limitations, including its relatively high cost and low availability.
Direcciones Futuras
There are several future directions for the study of MNSPB. One potential direction is the development of MNSPB derivatives with improved anticancer and anti-inflammatory activity. Another potential direction is the study of the mechanism of action of MNSPB at the molecular level, which could provide insights into the design of more potent inhibitors of carbonic anhydrase and matrix metalloproteinases. Additionally, the use of MNSPB as a building block for the synthesis of novel materials could lead to the development of new materials with unique properties.
Métodos De Síntesis
MNSPB has been synthesized using various methods, including the reaction between 2-nitrobenzenesulfonamide and N-(2-amino-phenyl)benzamide in the presence of N,N-dimethylformamide (DMF) and triethylamine (TEA). The reaction mixture was stirred at room temperature for several hours, and the resulting product was purified using column chromatography. Other methods used for the synthesis of MNSPB include the reaction between 2-nitrobenzenesulfonamide and N-(2-amino-phenyl)benzoic acid, followed by esterification with methyl chloroformate.
Aplicaciones Científicas De Investigación
MNSPB has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, MNSPB has been investigated for its potential as an anticancer agent. Studies have shown that MNSPB inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MNSPB has also been studied for its potential as an anti-inflammatory agent. In biochemistry, MNSPB has been used as a probe to study the binding of sulfonamide-based compounds to proteins. In materials science, MNSPB has been studied for its potential as a building block for the synthesis of novel materials.
Propiedades
Número CAS |
5633-73-8 |
|---|---|
Nombre del producto |
Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate |
Fórmula molecular |
C22H19N3O7S |
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
methyl 2-[[2-(N-(2-nitrophenyl)sulfonylanilino)acetyl]amino]benzoate |
InChI |
InChI=1S/C22H19N3O7S/c1-32-22(27)17-11-5-6-12-18(17)23-21(26)15-24(16-9-3-2-4-10-16)33(30,31)20-14-8-7-13-19(20)25(28)29/h2-14H,15H2,1H3,(H,23,26) |
Clave InChI |
MANSCOAOAJYIKP-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
SMILES canónico |
COC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



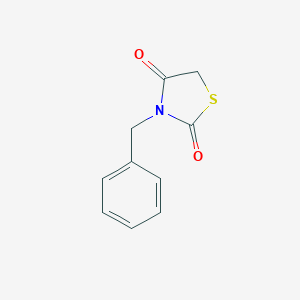
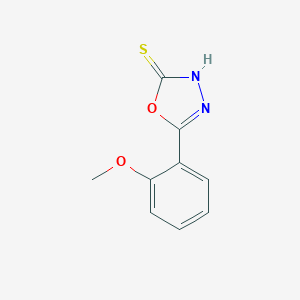
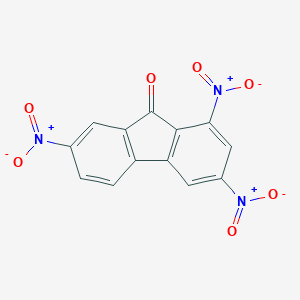
![2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one](/img/structure/B187421.png)
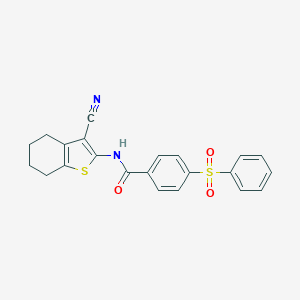
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B187425.png)
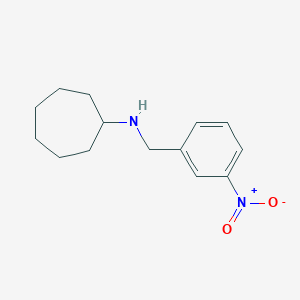
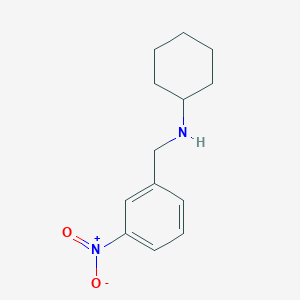
![(4-Fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B187431.png)
![N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine](/img/structure/B187434.png)
